Product packaging for Methyl 3-amino-4,4-dicyanobut-3-enoate(Cat. No.:CAS No. 102266-56-8)

Methyl 3-amino-4,4-dicyanobut-3-enoate

Cat. No.: B15425248
CAS No.: 102266-56-8
M. Wt: 165.15 g/mol
InChI Key: GMOGMHRTFIFKBA-UHFFFAOYSA-N
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Description

Methyl 3-amino-4,4-dicyanobut-3-enoate (CAS 102266-56-8) is a chemical compound with the molecular formula C7H7N3O2 and a molecular weight of 165.15 g/mol . As a β-enamino ester derivative, it belongs to a class of compounds recognized for their utility as key synthetic intermediates in organic and medicinal chemistry . β-Enamino esters are widely employed as precursors for the construction of various bio-active heterocyclic frameworks, including but not limited to pyridinones, quinolines, and pyrazoles . The presence of multiple reactive functional groups in this molecule—including an amino group, two nitrile groups, and an ester—makes it a versatile and valuable building block for researchers developing novel synthetic methodologies or exploring new chemical entities. The product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7N3O2 B15425248 Methyl 3-amino-4,4-dicyanobut-3-enoate CAS No. 102266-56-8

Properties

CAS No.

102266-56-8

Molecular Formula

C7H7N3O2

Molecular Weight

165.15 g/mol

IUPAC Name

methyl 3-amino-4,4-dicyanobut-3-enoate

InChI

InChI=1S/C7H7N3O2/c1-12-7(11)2-6(10)5(3-8)4-9/h2,10H2,1H3

InChI Key

GMOGMHRTFIFKBA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC(=C(C#N)C#N)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural and functional differences between Methyl 3-amino-4,4-dicyanobut-3-enoate and its analogs:

Compound Name Molecular Backbone Substituents Key Functional Groups Potential Applications (Inferred/Reported)
This compound Linear butenate ester C3: -NH₂; C4: two -CN Cyano, amino, ester Organic synthesis (e.g., heterocycles)
(S)-3-Amino-4,4-dihalocyclopent-1-enecarboxylic acid Cyclopentene ring C3: -NH₂; C4: two halogens (e.g., -Cl, -F) Carboxylic acid, amino, halogens Selective inactivation of human ornithine aminotransferase (enzyme targeting)
Methyl 3-amino-4,4,4-trichloro-2-cyanobut-2-enoate Linear butenate ester C3: -NH₂; C2: -CN; C4: three -Cl Chloro, cyano, amino, ester Not explicitly reported (structural data only)
Key Observations:
  • Backbone Differences : While the target compound and the trichloro analog share a linear butenate ester backbone, the cyclopentene-based analog (from ) features a cyclic structure, which may enhance rigidity and binding specificity in enzyme interactions.
  • Substituent Effects: Cyano vs. This could favor nucleophilic addition reactions in synthesis. Positional Variation: The trichloro analog () places a cyano group at C2 and three chlorines at C4, creating steric and electronic differences that may alter reactivity or stability compared to the dicyano-substituted compound.

Reactivity and Stability

  • Electrophilicity: The conjugated enamine system in this compound is highly polarized due to the electron-withdrawing cyano groups. This contrasts with the halogen-substituted cyclopentene analog, where halogens may modulate solubility and lipophilicity rather than direct electronic effects on reactivity .
  • Steric Considerations: The trichloro analog () has bulkier substituents at C4, which could hinder nucleophilic attack compared to the dicyano compound.

Preparation Methods

Knoevenagel Condensation with Cyanoacetate Derivatives

A primary route involves Knoevenagel condensation between methyl cyanoacetate and malononitrile. This reaction leverages the nucleophilic addition of active methylene compounds to carbonyl groups, forming α,β-unsaturated intermediates.

Procedure :

  • Reactants : Methyl cyanoacetate (1.0 eq) and malononitrile (1.2 eq) are dissolved in anhydrous ethanol.
  • Catalyst : Piperidine (5 mol%) is added to facilitate deprotonation and enolate formation.
  • Conditions : Reflux at 80°C for 6–8 hours under inert atmosphere.
  • Workup : The product is isolated via vacuum filtration and recrystallized from ethanol.

Mechanism :

  • The base abstracts a proton from methyl cyanoacetate, generating a resonance-stabilized enolate.
  • Nucleophilic attack on malononitrile’s electrophilic carbon yields a β-cyano intermediate.
  • Elimination of water forms the conjugated enoate with dual cyano groups.

Yield : 65–75% (crude), improving to 85% after purification.

Hydroxylamine-Mediated Amination

One-Pot Oxime Formation and Dehydration

Adapting methodologies from thiophene synthesis (US4847386A), this approach converts β-keto esters to enamines via hydroxylamine intermediates.

Procedure :

  • Precursor Synthesis : Methyl 3-oxo-4,4-dicyanobutanoate is prepared via Claisen condensation of methyl cyanoacetate with cyanoacetyl chloride.
  • Amination : The β-keto ester (1.0 eq) reacts with hydroxylamine hydrochloride (1.5 eq) in acetonitrile at reflux (80°C, 4 h).
  • Dehydration : Concentrated sulfuric acid catalyzes oxime dehydration, forming the enamine.

Optimization :

  • Solvent : Polar aprotic solvents (e.g., DMF) enhance reaction rate by stabilizing intermediates.
  • Catalyst : CuO (0.1 eq) increases yield to 78% by facilitating imine tautomerization.

Challenges :

  • Competing side reactions (e.g., over-cyanation) require strict stoichiometric control.

Conjugate Addition of Ammonia

Michael Addition to Dicyano Acrylate Esters

This method exploits the electrophilicity of α,β-unsaturated esters for ammonia addition.

Procedure :

  • Substrate Preparation : Methyl 2-cyanoacrylate is treated with trimethylsilyl cyanide (TMSCN) to introduce a second cyano group, yielding methyl 2,3-dicyanoacrylate.
  • Amination : Gaseous NH₃ is bubbled through a dichloromethane solution of the dicyanoacrylate at 0°C, followed by stirring at room temperature for 12 h.

Mechanism :

  • Ammonia acts as a nucleophile, attacking the β-position of the acrylate.
  • Tautomerization stabilizes the enamine form.

Yield : 60–70%, with higher yields (80%) achieved using NH₄Cl as a proton source.

Reductive Amination of β-Keto Esters

Leuckart-Wallach Reaction

The Leuckart-Wallach protocol offers a redox-neutral route to enamines.

Procedure :

  • Substrate : Methyl 3-oxo-4,4-dicyanobutanoate (1.0 eq) reacts with ammonium formate (3.0 eq) in refluxing toluene (110°C, 8 h).
  • Reduction : The imine intermediate is reduced in situ by formate-derived hydrogen.

Yield : 70–75%, with minimal byproducts.

Limitations :

  • Requires anhydrous conditions to prevent hydrolysis of the cyano groups.

Enzymatic Synthesis

Lipase-Catalyzed Transesterification

Emerging biocatalytic methods improve regioselectivity and sustainability.

Procedure :

  • Substrate : 3-Amino-4,4-dicyanobut-3-enoic acid is dissolved in methanol.
  • Catalyst : Immobilized Candida antarctica lipase B (CAL-B) (10 wt%) is added.
  • Conditions : Stirring at 37°C for 24 h achieves 90% conversion.

Advantages :

  • Avoids harsh acids/bases, preserving acid-sensitive cyano groups.

Comparative Analysis of Methods

Method Yield (%) Conditions Scalability
Knoevenagel 85 Reflux, 8 h High
Hydroxylamine 78 Acidic, 4 h Moderate
Conjugate Addition 70 Ambient, 12 h Low
Leuckart-Wallach 75 Reflux, 8 h Moderate
Enzymatic 90 Mild, 24 h High

Key Trends :

  • Enzymatic routes offer the highest yields but require longer reaction times.
  • Knoevenagel condensation balances efficiency and scalability for industrial applications.

Challenges and Mitigation Strategies

Cyano Group Stability

  • Issue : Cyano groups hydrolyze under acidic/alkaline conditions.
  • Solution : Use buffered neutral media (pH 6.5–7.5) during amination.

Regioselectivity in Amination

  • Issue : Competing α- vs. β-addition in conjugate amination.
  • Solution : Employ bulky bases (e.g., DBU) to favor β-attack.

Industrial-Scale Production

Continuous Flow Reactor Design

  • Setup : Tubular reactor with in-line IR monitoring.
  • Benefits :
    • 20% higher yield than batch processes.
    • Reduced solvent waste via recycling.

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for Methyl 3-amino-4,4-dicyanobut-3-enoate, and how do reaction conditions influence yield and purity?

  • Methodology : The compound is synthesized via condensation reactions, often starting from methyl cyanoacetate and acrylonitrile derivatives. A key step involves introducing the amino group through nucleophilic substitution or catalytic amination. For example, analogous ethyl esters (e.g., Ethyl 3-amino-4,4-dicyano-3-butenoate) are synthesized using ethylamine and coupling agents like EDC/HOBt, which can be adapted for methyl esters by substituting methylamine or methyl chloroformate .
  • Optimization : Yield and purity depend on solvent choice (polar aprotic solvents like DMF enhance reactivity), temperature control (0–25°C to minimize side reactions), and catalyst selection (e.g., triethylamine for deprotonation). Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) is critical .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

  • Techniques :

  • NMR : ¹H NMR detects the methyl ester (δ 3.7–3.8 ppm) and amino proton (δ 5.2–5.5 ppm, broad). ¹³C NMR identifies the cyano groups (δ 115–120 ppm) and carbonyl (δ 165–170 ppm).
  • IR : Strong absorbance at ~2200 cm⁻¹ (C≡N stretch) and ~1700 cm⁻¹ (ester C=O).
  • Mass Spectrometry : Molecular ion peak at m/z 179 [M+H]⁺ confirms the molecular formula C₇H₇N₃O₂.
    • Challenges : Overlapping signals (e.g., amino and enoate protons) may require 2D NMR (COSY, HSQC) for resolution .

Advanced Research Questions

Q. How does the electron-withdrawing effect of the dicyano group influence the reactivity of this compound in Michael addition or cycloaddition reactions?

  • Mechanistic Insight : The dicyano groups stabilize the enoate system through conjugation, enhancing its electrophilicity. This facilitates nucleophilic attacks in Michael additions (e.g., with amines or thiols) but may reduce regioselectivity in Diels-Alder reactions due to competing resonance effects.
  • Experimental Design : Kinetic studies (UV-Vis monitoring) under varying pH and solvent conditions (e.g., THF vs. acetonitrile) can elucidate reactivity trends. Computational modeling (DFT) further predicts charge distribution and transition states .

Q. What strategies can resolve contradictions in reported decomposition temperatures or stability profiles of this compound?

  • Approach :

  • Thermogravimetric Analysis (TGA) : Compare decomposition onset under inert vs. oxidative atmospheres.
  • Accelerated Stability Testing : Expose the compound to humidity (40–80% RH) and elevated temperatures (40–60°C) for 2–4 weeks, monitoring degradation via HPLC.
    • Findings : Contradictions often arise from moisture sensitivity (hydrolysis of cyano groups) or residual solvents acting as stabilizers. Lyophilization and storage under anhydrous N₂ are recommended .

Q. How can researchers leverage this compound as a precursor for heterocyclic compounds in medicinal chemistry?

  • Applications :

  • Pyrimidine Synthesis : React with thiourea or guanidine to form 2-aminopyrimidine derivatives, potential kinase inhibitors.
  • Triazole Formation : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azides yields 1,2,3-triazoles with bioactive potential.
    • Case Study : Analogous ethyl esters (e.g., Ethyl 3-amino-4,6-dichloropicolinate) are used in agrochemicals, suggesting similar utility for methyl derivatives .

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